N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-15(12-14(20-21)17-8-5-11-24-17)18(22)19-10-9-13-6-3-4-7-16(13)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSERTENJSYLIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Methoxyphenethyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with 2-methoxyphenethyl bromide in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits promising anticancer properties, particularly against various cancer cell lines. Research has indicated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of the Bcl-2 family proteins.
Table 1: Anticancer Activity of N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | TBD | Apoptosis induction via Bcl-2 inhibition |
| MCF-7 (Breast) | TBD | Cell cycle arrest |
| HeLa (Cervical) | TBD | ROS generation |
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. It inhibits cyclooxygenase enzymes and reduces the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis.
Case Study: Anti-inflammatory Effects
In a study involving animal models of arthritis, administration of this compound led to a significant reduction in paw swelling and inflammatory markers over a two-week period.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its effectiveness suggests potential applications in developing new antibacterial agents.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Agricultural Applications
The compound's biological activity extends to agricultural science, where it is being investigated for its potential as a fungicide. Its interaction with succinate dehydrogenase has shown effectiveness against various fungal pathogens.
Fungicidal Activity
Research indicates that the compound exhibits significant fungicidal activity against pathogens such as Fusarium graminearum and Botrytis cinerea, which are known to affect crop yield.
Material Science
In addition to its biological applications, this compound is being explored for its properties in material science. Its unique structure allows for potential use in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Pyrazole Modifications
- Trifluoromethyl vs. Thiophene Substitutents: The compound 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide () features a CF₃ group at the pyrazole 3-position, which is critical for high-affinity binding to the measles virus RNA polymerase.
- Chlorothiophene Derivatives: N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide () replaces the thiophene with a 5-chlorothiophene-sulfonamide group.
Carboxamide Side Chain Diversity
- Methoxyphenethyl vs. Piperidinylsulfonylphenyl Groups: Compounds such as N-(4-((2-(hydroxymethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () incorporate a sulfonylphenyl-piperidine moiety.
- Aminoethyl and Benzothiazolyl Substituents: N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () and N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () highlight the role of nitrogen-rich side chains. The aminoethyl group facilitates protonation at physiological pH, while the benzothiazole ring introduces planar rigidity, contrasting with the flexible methoxyphenethyl chain in the target compound .
Physicochemical Properties
Biological Activity
N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyphenethyl group and a thiophene moiety. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
Pyrazole compounds have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies suggest that this compound may inhibit bacterial growth, particularly against strains like E. coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The antitumor potential of pyrazole derivatives is well-documented. This compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In one study, similar compounds were shown to inhibit tumor growth in animal models by inducing cell cycle arrest and apoptosis .
The biological effects of this compound are attributed to its ability to interact with specific enzyme targets and receptors:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors for cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing pathways related to pain and inflammation.
- Gene Expression Regulation : The compound may also affect gene expression related to inflammatory responses and cell survival.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
